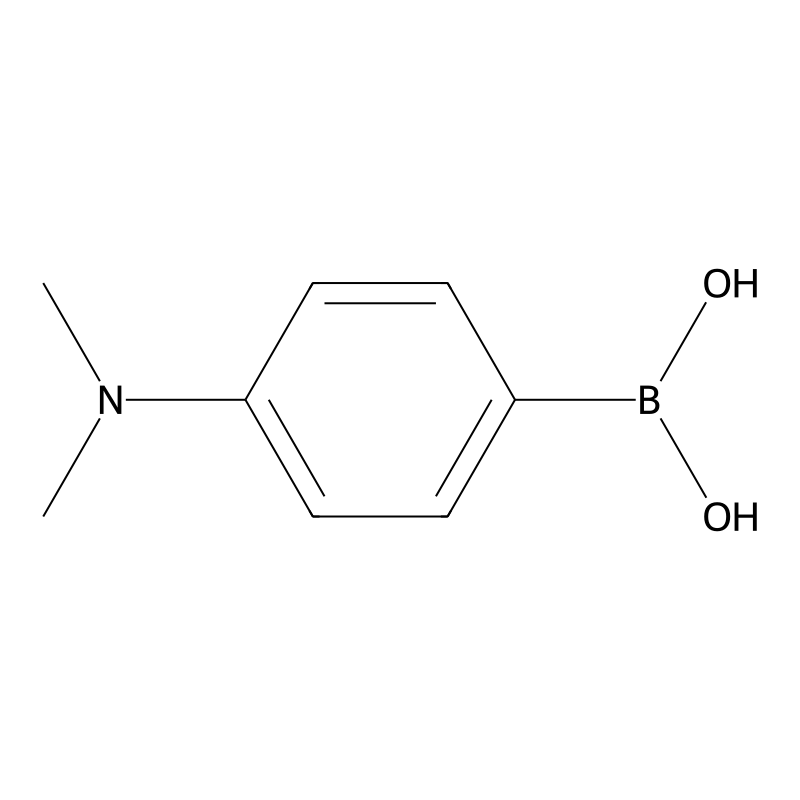4-(Dimethylamino)phenylboronic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
4-(Dimethylamino)phenylboronic acid is an organic compound with the chemical formula C₈H₁₂BNO₂ and a molecular weight of 165.00 g/mol. It is characterized by a phenyl group substituted with a dimethylamino group at the para position and a boronic acid functional group. This compound is notable for its role as a versatile reagent in organic synthesis, particularly in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is widely used for forming carbon-carbon bonds .
- Skin and eye irritation: The boronic acid group might cause irritation upon contact.
- Respiratory irritation: Inhalation of dust particles may irritate the respiratory system.
4-(Dimethylamino)phenylboronic acid (4-DMPBA), a molecule with the formula C8H12BNO2, is a valuable reagent in organic chemistry research, particularly in the field of cross-coupling reactions [, ]. These reactions are fundamental tools for constructing complex organic molecules by forming new carbon-carbon bonds.
Cross-Coupling Applications
-DMPBA finds use in various cross-coupling reactions, including:
- Suzuki-Miyaura coupling: This reaction involves the coupling of 4-DMPBA with a variety of organic halides (aryl or vinyl) in the presence of a palladium catalyst to form biaryl or styrenyl derivatives []. These products are crucial building blocks for numerous pharmaceuticals and functional materials [].
- Negishi coupling: 4-DMPBA can be coupled with organozinc reagents derived from alkyl or alkenyl halides under palladium catalysis to form alkyl or alkenyl-substituted aromatic compounds []. This reaction expands the range of functionalities that can be introduced onto aromatic rings.
The dimethylamino group (N(CH3)2) in 4-DMPBA plays a crucial role. It acts as an electron-donating group, activating the boron atom for participation in the cross-coupling reaction. This activation allows 4-DMPBA to readily undergo nucleophilic substitution with the organic halide partner [].
Additional Applications
Beyond cross-coupling reactions, 4-DMPBA finds applications in other areas of scientific research:
- Sensor development: The electron-donating properties of 4-DMPBA can be exploited to design fluorescent sensors for various analytes. By attaching a recognition unit to the molecule, changes in the fluorescence intensity upon binding to the target analyte can be monitored.
- Medicinal chemistry: 4-DMPBA can serve as a building block for the synthesis of novel bioactive molecules. The incorporation of the dimethylamino group can influence the biological properties of the resulting compounds.
- Suzuki-Miyaura Cross-Coupling Reaction: This reaction allows for the formation of biaryl compounds by coupling aryl halides with arylboronic acids. 4-(Dimethylamino)phenylboronic acid serves as a coupling partner, facilitating the synthesis of complex organic molecules .
- Acid-Base Reactions: The boronic acid group can undergo protonation and deprotonation, influencing its reactivity in different environments. This property can be exploited in sensor applications .
- Formation of Boronate Esters: Reacting with alcohols can yield boronate esters, which are useful intermediates in organic synthesis .
Research indicates that 4-(Dimethylamino)phenylboronic acid exhibits various biological activities, particularly in medicinal chemistry. It has been studied for its potential as an inhibitor of certain enzymes, including proteases and kinases, which are critical targets in cancer therapy. The dimethylamino group may enhance its ability to penetrate biological membranes and interact with cellular targets .
Several methods exist for synthesizing 4-(Dimethylamino)phenylboronic acid:
- Boronation of Aniline Derivatives: Starting from 4-(dimethylamino)aniline, boron reagents such as boron trioxide or boron trifluoride can be utilized to introduce the boronic acid functionality.
- Direct Boronation: Using organolithium or Grignard reagents to react with boron compounds provides an efficient pathway to synthesize this compound.
- Coupling Reactions: Utilizing existing phenylboronic acids with dimethylamino substituents through palladium-catalyzed cross-coupling methodologies can yield high-purity products .
4-(Dimethylamino)phenylboronic acid finds applications across various fields:
- Organic Synthesis: It is primarily used in coupling reactions to synthesize complex organic molecules.
- Material Science: Its properties are leveraged in developing new materials, including polymers and dyes.
- Biochemistry: It is employed in studying enzyme mechanisms and developing inhibitors for therapeutic purposes .
Interaction studies involving 4-(Dimethylamino)phenylboronic acid have focused on its binding affinity to various biological targets. The compound's ability to form reversible complexes with diols has been explored, making it useful in sensor technology for detecting saccharides and other biologically relevant compounds. The interactions are often characterized by fluorescence or electrochemical methods, providing insights into its potential applications in biosensing .
Several compounds share structural characteristics with 4-(Dimethylamino)phenylboronic acid. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 4-(Hydroxyphenyl)boronic acid | Contains a hydroxyl group instead of dimethylamine | Often used in sensor applications due to reactivity with sugars |
| 3-(Dimethylamino)phenylboronic acid | Dimethylamino group at the meta position | Different regioselectivity affects reactivity |
| 4-(Aminophenyl)boronic acid | Amino group instead of dimethylamine | Exhibits different solubility and reactivity |
| 4-(Trifluoromethyl)phenylboronic acid | Contains trifluoromethyl substituent | Enhanced electronic properties affecting reactivity |
The uniqueness of 4-(Dimethylamino)phenylboronic acid lies in its balance of hydrophilicity and lipophilicity due to the dimethylamino group, making it particularly useful in biological applications where membrane permeability is crucial.
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








